4-Methyl-2-propylthiazole
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Overview
Description
4-Methyl-2-propylthiazole is a heterocyclic organic compound with the molecular formula C7H11NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylpentane with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propylthiazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-Methyl-2-propylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and the organism involved .
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-Methylthiazole: Another thiazole derivative with similar properties.
4-Methylthiazole: A closely related compound with a different substitution pattern.
Uniqueness: 4-Methyl-2-propylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and methyl group at the 4-position make it particularly interesting for flavoring applications and as a research chemical .
Properties
CAS No. |
52414-87-6 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
4-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
WUISKNCHCVXERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)C |
Origin of Product |
United States |
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